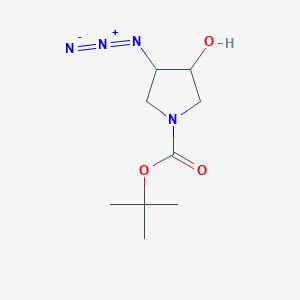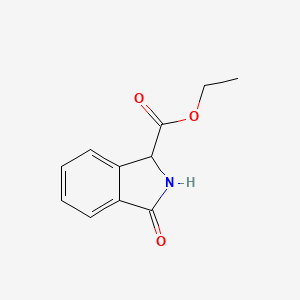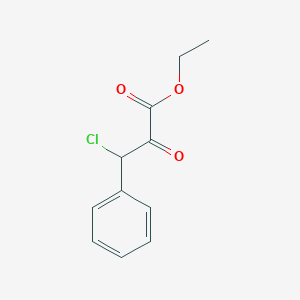
a-D-吡喃葡萄糖苷叠氮化物
描述
Synthesis Analysis
The synthesis of a-D-Glucopyranosylazide involves the stereospecific SN2 conversion of configurationally pure acetobromoglucose (2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide) to the corresponding beta-D-glucopyranosyl azide. This process is a useful exercise in advanced organic undergraduate teaching laboratories. The procedure is safe, suitable for small-scale implementation, and provides firm proof of stereochemical change using [superscript 1]H NMR coupling constants .
Molecular Structure Analysis
The molecular structure of a-D-Glucopyranosylazide consists of a glucopyranose ring with an azide group attached. The exact arrangement of atoms and bonds can be visualized in 2D and 3D representations .
科学研究应用
生物技术和分子生物学
α-D-吡喃葡萄糖苷叠氮化物衍生物,如阿卡波糖,是细菌次生代谢的产物,已应用于 II 型糖尿病治疗中。这些化合物通过大规模发酵生产,使用源自放线菌属 SE50 的菌株。对其生理学、遗传学和酶学的研究促进了生物技术的发展,包括通过基因调控生产新的代谢物和设计生产率 (Wehmeier & Piepersberg, 2004)。
荧光监测和抑制剂筛选
α-D-吡喃葡萄糖苷叠氮化物衍生物在开发基于荧光的 α-葡萄糖苷酶活性测定和抑制剂筛选传感器方面至关重要。例如,MnO2 纳米片和碳点已被用于创建 α-葡萄糖苷酶的比率荧光传感器,促进潜在药物的发现 (Shi 等人,2019 年)。
抑制动力学和机理见解
α-D-吡喃葡萄糖苷叠氮化物化合物,如阿卡波糖,对于理解 α-葡萄糖苷酶的抑制动力学至关重要。这些抑制剂对于治疗 2 型糖尿病至关重要,研究已经深入了解了它们的活性机制,为糖尿病研究和治疗做出了重大贡献 (Şöhretoğlu 等人,2017 年)。
内毒素反应和治疗应用
源自 α-d-吡喃葡萄糖苷叠氮化物的 E5564 等化合物在拮抗内毒素的毒性作用方面显示出前景。它们已因其在治疗由内毒素引起的疾病方面的潜力而受到研究,这标志着糖尿病以外的治疗应用迈出了重要一步 (Mullarkey 等人,2003 年)。
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDTSABQYNYMP-DVKNGEFBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide](/img/structure/B3250470.png)

![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)

![2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-, polymer with 1,1'-[4,8-bis[5-(tripropylsilyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]](/img/structure/B3250502.png)




![7-Azaspiro[3.5]nonane-2-carbonitrile](/img/structure/B3250524.png)


